5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
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Overview
Description
5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is a brominated organic compound with a complex molecular structure. It is characterized by the presence of a bromine atom and two phenyl groups attached to a benzo[c]fluorene core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene typically involves multiple steps, starting with the bromination of benzo[c]fluorene. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is utilized in the study of biological systems, including its potential as a probe for biological imaging.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).
Mechanism of Action
5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene is compared with other similar compounds, such as 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene and other brominated benzo[c]fluorenes. These compounds share structural similarities but differ in the position of the bromine atom and the presence of additional functional groups. The uniqueness of this compound lies in its specific electronic and chemical properties, which make it suitable for certain applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
7-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
6-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
This comprehensive overview provides a detailed understanding of 5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-7,7-diphenylbenzo[c]fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br/c30-27-19-26-28(23-16-8-7-15-22(23)27)24-17-9-10-18-25(24)29(26,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLSVUVAESNUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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